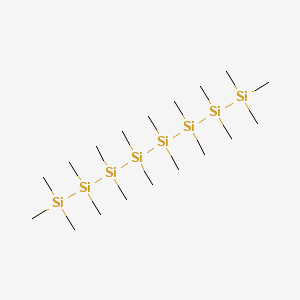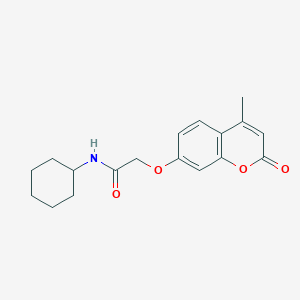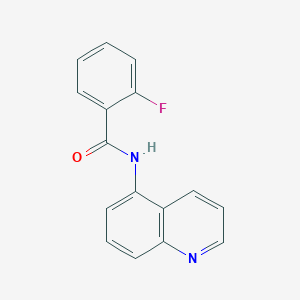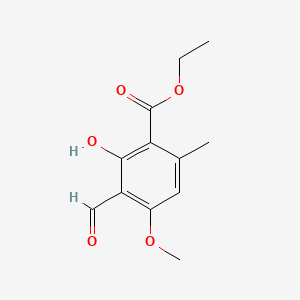
Octadecamethyloctasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecamethyloctasilane is an organosilicon compound with the chemical formula C18H54Si8. It is a member of the silane family, characterized by a backbone of alternating silicon and carbon atoms. This compound is notable for its high thermal stability and hydrophobic properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecamethyloctasilane can be synthesized through the hydrosilylation of octavinylsilane with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification through distillation to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Octadecamethyloctasilane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and other silicon-oxygen compounds.
Reduction: Can be reduced to form lower silanes.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as hydrogen peroxide or ozone.
Reduction: Often involves reducing agents like lithium aluminum hydride.
Substitution: Commonly uses halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Lower silanes such as hexamethyldisilane.
Substitution: Various organosilicon halides.
Scientific Research Applications
Octadecamethyloctasilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octadecamethyloctasilane involves its interaction with various molecular targets and pathways:
Molecular Targets: Primarily interacts with silicon-based receptors and enzymes.
Pathways Involved: Participates in the formation of silicon-oxygen and silicon-carbon bonds, influencing the structural integrity and stability of materials.
Comparison with Similar Compounds
- Hexamethyldisilane (C6H18Si2)
- Dodecamethylpentasilane (C12H36Si5)
- Tetradecamethylhexasilane (C14H42Si6)
Comparison: Octadecamethyloctasilane is unique due to its higher silicon content and longer carbon chain, which confer enhanced thermal stability and hydrophobic properties compared to its shorter-chain counterparts . This makes it particularly suitable for applications requiring high durability and resistance to environmental factors.
Properties
CAS No. |
3704-48-1 |
|---|---|
Molecular Formula |
C18H54Si8 |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyl)silyl]-[[[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C18H54Si8/c1-19(2,3)21(7,8)23(11,12)25(15,16)26(17,18)24(13,14)22(9,10)20(4,5)6/h1-18H3 |
InChI Key |
VIUXNBMIWZHBFF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)







![2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14157474.png)
![1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B14157480.png)
![2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14157481.png)

